(5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid
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Overview
Description
(5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and dimethyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-(benzyloxy)-2,4-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).
Protodeboronation: Protic acids (e.g., HCl), transition metal catalysts (e.g., Pd/C), solvents (e.g., ethanol, water).
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Aryl compounds.
Scientific Research Applications
(5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and dimethyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-(Benzyloxy)phenylboronic Acid: Similar structure but lacks the dimethyl groups, affecting its reactivity and steric properties.
2,4-Dimethylphenylboronic Acid: Lacks the benzyloxy group, which influences its solubility and reactivity.
Uniqueness
(5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid is unique due to the presence of both benzyloxy and dimethyl substituents on the phenyl ring. These substituents influence the compound’s reactivity, steric properties, and solubility, making it a valuable reagent in specific synthetic applications .
Properties
Molecular Formula |
C15H17BO3 |
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Molecular Weight |
256.11 g/mol |
IUPAC Name |
(2,4-dimethyl-5-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H17BO3/c1-11-8-12(2)15(9-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 |
InChI Key |
AOJMOYRMJOISMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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